

A Comparative Spectroscopic Guide to 2,5-Dimethylbenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **2,5-dimethylbenzaldehyde** and its five structural isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylbenzaldehyde. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex mixtures, ensuring the purity of synthetic intermediates, and facilitating drug discovery and development processes. This document presents a detailed analysis of their Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the six dimethylbenzaldehyde isomers. All NMR data is reported for samples dissolved in deuterated chloroform (CDCl_3) to ensure a consistent comparison of chemical shifts.

^1H NMR Spectroscopic Data

Table 1: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz) in CDCl_3

Isomer	Aldehyde Proton (s)	Aromatic Protons (m)	Methyl Protons (s)
2,3-Dimethylbenzaldehyde	~10.2	~7.6 (d), ~7.4 (t), ~7.2 (d)	~2.5, ~2.3
2,4-Dimethylbenzaldehyde	~10.17	~7.66 (d), ~7.13 (s), ~7.03 (d)	~2.60, ~2.35
2,5-Dimethylbenzaldehyde	~10.2	~7.6 (s), ~7.3 (d), ~7.1 (d)	~2.5, ~2.3
2,6-Dimethylbenzaldehyde	~10.6	~7.4 (t), ~7.1 (d)	~2.6
3,4-Dimethylbenzaldehyde	~9.9	~7.6 (s), ~7.5 (d), ~7.2 (d)	~2.3 (s, 6H)
3,5-Dimethylbenzaldehyde	~9.95	~7.49 (s, 2H), ~7.26 (s, 1H)	~2.39 (s, 6H)

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Isomer	C=O	Aromatic C	Methyl C
2,3-Dimethylbenzaldehyde	~193.0	~138, ~137, ~136, ~133, ~130, ~125	~20, ~15
2,4-Dimethylbenzaldehyde	~192.5	~145, ~137, ~134, ~133, ~130, ~127	~22, ~21
2,5-Dimethylbenzaldehyde	~192.8	~140, ~136, ~135, ~133, ~132, ~129	~21, ~20
2,6-Dimethylbenzaldehyde	~193.5	~140, ~135, ~132, ~129	~20
3,4-Dimethylbenzaldehyde	~192.1	~144, ~137, ~135, ~130, ~129, ~127	~20, ~19
3,5-Dimethylbenzaldehyde	~192.8	~138.8, ~136.6, ~136.2, ~127.6	~21.1

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Isomer	$\nu(\text{C=O})$ Aldehyde	$\nu(\text{C-H})$ Aromatic	$\nu(\text{C-H})$ Alkyl	$\nu(\text{C=C})$ Aromatic
2,3-Dimethylbenzaldehyde	~1695	~3020	~2960, ~2920	~1600, ~1580
2,4-Dimethylbenzaldehyde	~1690 ^[1]	~3020	~2960, ~2920	~1610, ~1570
2,5-Dimethylbenzaldehyde	~1690 ^[1]	~3020	~2960, ~2920	~1610, ~1580
2,6-Dimethylbenzaldehyde	~1695	~3020	~2960, ~2920	~1590, ~1570
3,4-Dimethylbenzaldehyde	~1690	~3020	~2960, ~2920	~1605, ~1570
3,5-Dimethylbenzaldehyde	~1700	~3020	~2960, ~2920	~1600, ~1580

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) and Their Relative Intensities

Isomer	Molecular Ion [M] ⁺	[M-1] ⁺	[M-29] ⁺ (Loss of CHO)	Base Peak
2,3-Dimethylbenzaldehyde	134	133	105	133
2,4-Dimethylbenzaldehyde	134	133	105	133
2,5-Dimethylbenzaldehyde	134[2]	133[2]	105[2]	133[2]
2,6-Dimethylbenzaldehyde	134[3]	133[3]	105[3]	133[3]
3,4-Dimethylbenzaldehyde	134	133	105	133
3,5-Dimethylbenzaldehyde	134[4]	133[4]	105[4]	133[4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the dimethylbenzaldehyde isomer.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.
 - Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay (d1): 1.0 s.
 - Acquisition Time (aq): ~4 s.
 - Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz NMR Spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Acquisition Parameters:
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay (d1): 2.0 s.
 - Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR).
- Instrument: FTIR spectrometer equipped with a diamond ATR crystal.
- Sample Preparation: Place a small drop of the liquid dimethylbenzaldehyde isomer directly onto the ATR crystal. For solid isomers, apply a small amount of the powder and ensure good contact with the crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Resolution: 4 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance, with the background spectrum automatically subtracted by the instrument software.

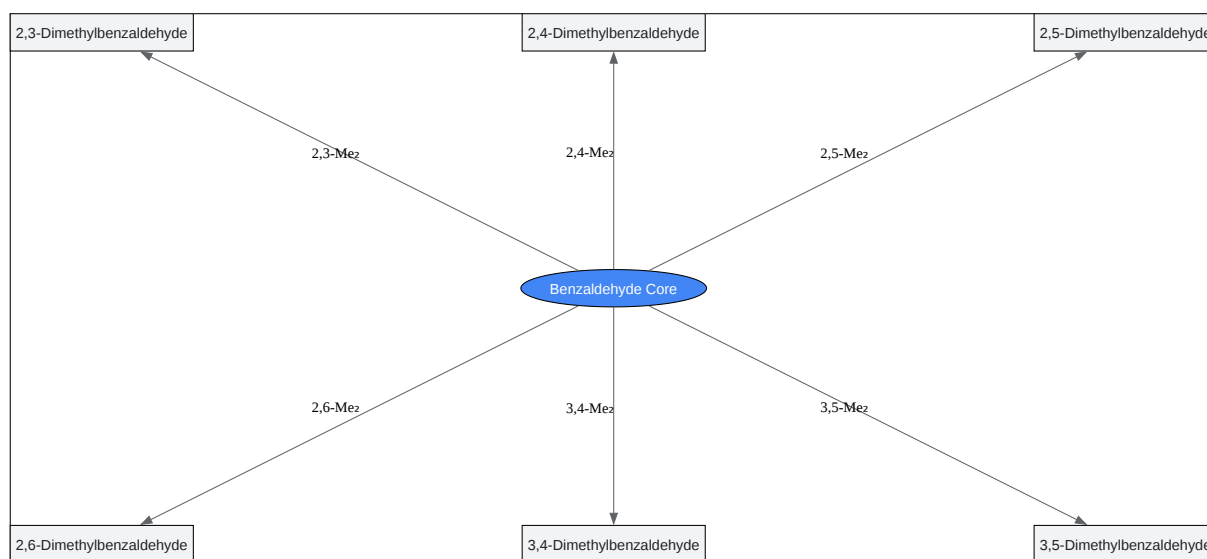
Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 300.

Visualization of Isomeric Relationships

The following diagram illustrates the structural differences between the six isomers of dimethylbenzaldehyde.



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Caption: Structural relationship of dimethylbenzaldehyde isomers.

This guide serves as a valuable resource for the rapid and accurate identification of dimethylbenzaldehyde isomers, leveraging their unique spectroscopic properties. The provided

data and protocols will aid researchers in ensuring the quality and identity of their chemical materials.

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